2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one
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Overview
Description
2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-hydroxy-3-nitroacetophenone in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-90°C)
Catalyst: Acid or base catalyst (e.g., piperidine or acetic acid)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
The compound has shown promise in preliminary studies as an anti-inflammatory and analgesic agent. Its pyrazolone core is similar to other known pharmaceuticals, suggesting potential therapeutic applications.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for dyes and pigments. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.
Antipyrine: A pyrazolone compound used as an analgesic and antipyretic.
Metamizole: Known for its analgesic and antispasmodic effects.
Uniqueness
2-(3,4-DICHLOROPHENYL)-4-[(2-HYDROXY-3-NITROPHENYL)METHYLENE]-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and hydroxyl groups allows for diverse chemical reactions and potential modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H11Cl2N3O4 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
(4E)-2-(3,4-dichlorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C17H11Cl2N3O4/c1-9-12(7-10-3-2-4-15(16(10)23)22(25)26)17(24)21(20-9)11-5-6-13(18)14(19)8-11/h2-8,23H,1H3/b12-7+ |
InChI Key |
JBIWSJYZHCHZIN-KPKJPENVSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=C(C(=CC=C2)[N+](=O)[O-])O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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